

In-Depth Technical Guide: 4-Bromo-3-fluorobenzene-1,2-diamine

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Compound of Interest

Compound Name: 4-Bromo-3-fluorobenzene-1,2-diamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its molecular structure is of significant interest to researchers in medicinal chemistry and materials science for the development of novel bioactive molecules and functional materials. This guide provides a summary of the available physicochemical properties and outlines a general methodology for the determination of its crystal structure, a critical aspect for understanding its solid-state properties and for structure-based drug design. Despite a comprehensive search of available scientific literature and crystallographic databases, the specific experimental crystal structure of **4-Bromo-3-fluorobenzene-1,2-diamine** has not been publicly reported. Therefore, this document presents a generalized experimental workflow for its determination.

Physicochemical Properties

A summary of the key computed and experimental properties of **4-Bromo-3-fluorobenzene-1,2-diamine** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Data of **4-Bromo-3-fluorobenzene-1,2-diamine**

Property	Value	Source
Molecular Formula	C ₆ H ₆ BrFN ₂	PubChem[2]
Molecular Weight	205.03 g/mol	PubChem[2]
CAS Number	886762-86-3	ChemicalBook[3]
Appearance	Solid (predicted)	-
Storage	2-8°C, sealed, dry, light-proof	MySkinRecipes[4]

Synthesis and Crystallization: A General Protocol

While a specific protocol for the crystallization of **4-Bromo-3-fluorobenzene-1,2-diamine** is not available in the reviewed literature, a general approach for the synthesis of related bromo-diaminobenzene compounds involves the bromination of the corresponding phenylenediamine. For instance, 4-Bromobenzene-1,2-diamine can be synthesized from o-phenylenediamine.[5]

A generalized protocol for obtaining single crystals of a compound like **4-Bromo-3-fluorobenzene-1,2-diamine** suitable for X-ray diffraction would involve the following steps:

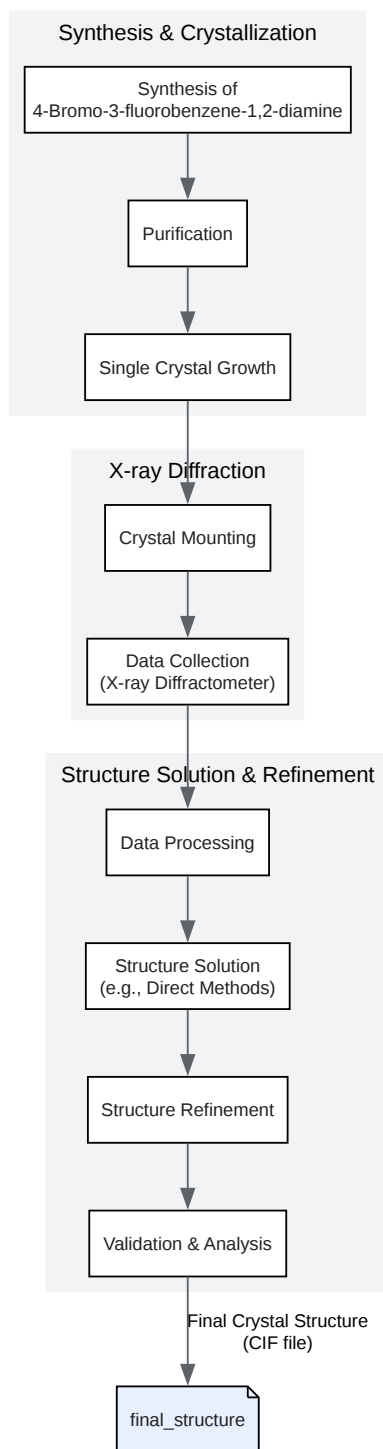
- **Purification of the Compound:** The synthesized **4-Bromo-3-fluorobenzene-1,2-diamine** should be purified to the highest possible degree using techniques such as column chromatography or recrystallization from a suitable solvent system.
- **Solvent Screening:** A range of solvents and solvent mixtures should be screened to determine the optimal conditions for crystal growth. This typically involves dissolving the compound in a solvent at an elevated temperature and allowing it to cool slowly.
- **Crystallization Techniques:** Several techniques can be employed to grow high-quality single crystals:
 - **Slow Evaporation:** A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
 - **Vapor Diffusion:** A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution can induce crystallization.

- Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to a lower temperature, reducing the solubility and promoting crystal formation.

Proposed Workflow for Crystal Structure Determination

The determination of the crystal structure of **4-Bromo-3-fluorobenzene-1,2-diamine** would follow a standard single-crystal X-ray diffraction workflow. This process is crucial for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state.

Figure 1. Experimental Workflow for Crystal Structure Determination

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Caption: A generalized workflow for the determination of the crystal structure of a small molecule.

Significance in Drug Discovery and Materials Science

The structural information that would be obtained from the crystal structure analysis of **4-Bromo-3-fluorobenzene-1,2-diamine** is highly valuable. In drug discovery, it would enable the rational design of more potent and selective inhibitors, for example, by understanding the intermolecular interactions with a target protein. In materials science, knowledge of the crystal packing would inform the design of novel organic materials with desired electronic and photophysical properties.

Conclusion

While the specific crystal structure of **4-Bromo-3-fluorobenzene-1,2-diamine** remains to be experimentally determined and reported, this guide provides the foundational knowledge and a clear methodological pathway for its elucidation. The determination of its three-dimensional structure is a critical step towards unlocking its full potential as a versatile building block in the development of new therapeutics and advanced materials. Further research into the synthesis of high-quality single crystals is strongly encouraged to enable this important structural analysis.

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